1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one
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Overview
Description
1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one typically involves a multi-step process. One common method is the Prins/pinacol reaction, which is catalyzed by Lewis acids. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but lacks the hex-5-en-2-one moiety.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains a nitrogen atom in the spirocyclic ring, making it structurally similar but functionally different.
Uniqueness
1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one is unique due to its specific spiro linkage and the presence of the hex-5-en-2-one moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
725737-52-0 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one |
InChI |
InChI=1S/C14H22O3/c1-2-3-6-13(15)10-12-5-4-7-14(11-12)16-8-9-17-14/h2,12H,1,3-11H2/t12-/m1/s1 |
InChI Key |
PIKBKNBOQLATEJ-GFCCVEGCSA-N |
Isomeric SMILES |
C=CCCC(=O)C[C@H]1CCCC2(C1)OCCO2 |
Canonical SMILES |
C=CCCC(=O)CC1CCCC2(C1)OCCO2 |
Origin of Product |
United States |
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